Ethyl 6-benzyl-2-(3,4,5-triethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
Ethyl 6-benzyl-2-(3,4,5-triethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic small molecule featuring a bicyclic tetrahydrothieno[2,3-c]pyridine core. This structure is fused with a thiophene ring (positions 2,3) and a partially saturated pyridine ring (positions 4,5,6,7) . Key substituents include:
- 6-Benzyl group: Enhances lipophilicity and may influence receptor binding.
- 2-(3,4,5-Triethoxybenzamido) group: A bulky, electron-rich aromatic substituent that likely modulates solubility and target interaction.
- 3-Ethoxycarbonyl group: Common in prodrug formulations to improve bioavailability.
- Hydrochloride salt: Improves aqueous solubility for pharmacological applications.
Properties
IUPAC Name |
ethyl 6-benzyl-2-[(3,4,5-triethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N2O6S.ClH/c1-5-35-23-16-21(17-24(36-6-2)27(23)37-7-3)28(33)31-29-26(30(34)38-8-4)22-14-15-32(19-25(22)39-29)18-20-12-10-9-11-13-20;/h9-13,16-17H,5-8,14-15,18-19H2,1-4H3,(H,31,33);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAMGFNVKXQSQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)OCC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural-Activity Relationships (SAR)
- Position 2 Substituents: The 2-(3,4,5-triethoxybenzamido) group in the target compound likely improves solubility and target engagement compared to simpler groups (e.g., amino in Tinoridine or dimethoxy in CAS:1216731-03-1). highlights that electron-withdrawing groups (e.g., trifluoromethyl in PD 81,723) enhance allosteric modulation, suggesting the triethoxy group may similarly optimize electronic effects .
- Position 6 Benzyl Group: Conserved across analogs (Tinoridine, target compound), this group is critical for lipophilicity and membrane penetration.
- Hydrochloride Salt : Enhances bioavailability but may contribute to irritation risks (H315/H319) .
Functional Differences
- Tinoridine: Prioritizes analgesic/anti-inflammatory activity via amino group interactions, whereas the target compound’s benzamido group may shift activity toward cytokine modulation (e.g., TNF-α) .
- PD 81,723: Despite a different core (thiophene vs. tetrahydrothienopyridine), its trifluoromethyl group underscores the importance of aromatic substituent electronics in receptor binding, a principle applicable to the target compound’s design .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
